Product packaging for 7-Chloro-1,8-naphthyridin-4(1H)-one(Cat. No.:CAS No. 286411-19-6)

7-Chloro-1,8-naphthyridin-4(1H)-one

Cat. No.: B3423140
CAS No.: 286411-19-6
M. Wt: 180.59 g/mol
InChI Key: QSABLAUDROJKSH-UHFFFAOYSA-N
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Description

7-Chloro-1,8-naphthyridin-4(1H)-one (CAS 286411-19-6) is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol . It serves as a valuable dihydro-1,8-naphthyridine derivative for research and development, particularly in the field of medicinal chemistry. The 1,8-naphthyridine scaffold is a privileged structure in drug discovery, known for its diverse pharmacological potential . This core structure is the foundation for several commercially available antibacterial agents. The first such drug, nalidixic acid, was a 1,8-naphthyridine derivative that functioned as a DNA gyrase inhibitor, and subsequent structural modifications have led to advanced fluoroquinolone antibiotics like enoxacin, gemifloxacin, and trovafloxacin . As a chloro-substituted derivative, this compound is a key synthetic intermediate for constructing novel compounds in the ongoing search for anti-infective agents to combat the growing problem of microbial drug resistance . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use. The compound requires storage under specific conditions, sealed in a dry environment at room temperature, to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B3423140 7-Chloro-1,8-naphthyridin-4(1H)-one CAS No. 286411-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1H-1,8-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSABLAUDROJKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=O)C=CN2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704799
Record name 7-Chloro-1,8-naphthyridin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286411-21-0, 286411-19-6
Record name 7-Chloro-1,8-naphthyridin-4(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID60704799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1,8-naphthyridin-4-ol
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Synthetic Methodologies for 7 Chloro 1,8 Naphthyridin 4 1h One and Its Analogues

Classical and Conventional Synthetic Routes to the 1,8-Naphthyridinone System

Traditional methods for the synthesis of the 1,8-naphthyridinone scaffold rely on well-established cyclization reactions, which have been adapted from quinoline (B57606) synthesis.

Gould-Jacobs Cyclization Pathways

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which can be extended to the preparation of 4-oxo-1,8-naphthyridinones. wikipedia.org The reaction sequence typically begins with the condensation of a 2-aminopyridine (B139424) derivative with diethyl ethoxymethylenemalonate (EMME). This is followed by a thermal cyclization of the resulting intermediate to form the fused pyridone ring.

The general mechanism involves an initial nucleophilic substitution of the ethoxy group of EMME by the amino group of the pyridine (B92270), followed by a thermally induced intramolecular cyclization. Subsequent hydrolysis and decarboxylation can yield the final 1,8-naphthyridin-4(1H)-one. For instance, the reaction of a 6-substituted-2-aminopyridine with EMME, followed by thermal cyclization in a high-boiling solvent like diphenyl ether at approximately 250°C, yields the corresponding ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. A modified Gould-Jacobs reaction has also been reported for the synthesis of N-ethyl-selenadiazoloquinolone derivatives, highlighting the adaptability of this method.

Table 1: Examples of Gould-Jacobs Reaction for 1,8-Naphthyridinone Synthesis

Starting AmineReagentConditionsProductReference
6-Substituted-2-aminopyridineDiethyl ethoxymethylenemalonate (EMME)1. Condensation; 2. Thermal cyclization (~250°C in diphenyl ether)Ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate
N-ethylbenzoselenadiazol-4-amineDiethyl ethoxymethylenemalonate (EMME)Modified Gould-Jacobs reaction9-ethylselenadiazoloquinolone derivatives

Knorr and Conrad-Limpach Reaction Strategies

The Conrad-Limpach and Knorr syntheses are classical methods for preparing hydroxyquinolines, and these strategies have been adapted for the synthesis of 1,8-naphthyridinones. nih.govwikipedia.org The Conrad-Limpach reaction typically involves the condensation of an aminopyridine with a β-ketoester at moderate temperatures to form a vinylogous amide, which is then cyclized at higher temperatures to yield a 4-oxo-1,8-naphthyridine.

One reported pathway to a 1,8-naphthyridin-4(1H)-one derivative involves the reaction of 6-methyl-2-aminopyridine with ethyl acetoacetate (B1235776). The initial reaction, often catalyzed by an acid such as polyphosphoric acid (PPA) at around 100°C, leads to the formation of a pyridopyrimidinone intermediate. This intermediate can then undergo a ring transformation in a high-boiling solvent like paraffin (B1166041) oil or diphenyl ether at elevated temperatures (up to 350°C) to yield the thermodynamically more stable 2,7-dimethyl-1,8-naphthyridine-4(1H)-one.

The Knorr synthesis, on the other hand, involves the reaction of an α-amino-ketone with a β-ketoester, typically under acidic conditions, to form a pyrrole (B145914) ring. wikipedia.org While more commonly used for pyrrole synthesis, variations of this reaction can be applied to the synthesis of quinolones and, by extension, naphthyridinones. An exception to the standard Knorr reaction has been noted in the synthesis of benzo[c] nih.govwikipedia.orgnaphthyridinones, where the reaction of 1-methoxyisoquinolin-3-amine (B1611324) with ethyl acetoacetate under Knorr conditions (hot polyphosphoric acid) yields the 4(1H)-one isomer, the same as in the Conrad-Limpach synthesis. researchgate.net

Friedländer Reaction Approaches

The Friedländer synthesis is considered one of the most straightforward and high-yielding methods for preparing 1,8-naphthyridines. nih.govacs.org This reaction involves the condensation of a 2-aminonicotinaldehyde or a related 2-aminopyridyl ketone with a compound containing an active methylene (B1212753) group (a molecule with a CH₂ group adjacent to one or two electron-withdrawing groups). rsc.orgrsc.org

The reaction can be catalyzed by acids or bases. nih.gov Greener synthetic approaches have been developed, utilizing water as a solvent and an inexpensive, biocompatible ionic liquid like choline (B1196258) hydroxide (B78521) as a catalyst. nih.gov These methods offer excellent yields (>90%) under mild conditions (e.g., 50°C). Another approach employs basic ionic liquids, such as [Bmmim][Im], as both the catalyst and solvent, which can be recycled. acs.orgnih.gov

Table 2: Examples of Friedländer Reaction for 1,8-Naphthyridine (B1210474) Synthesis

2-Amino-pyridine DerivativeCarbonyl CompoundCatalyst/SolventConditionsProductYieldReference
2-AminonicotinaldehydeAcetoneCholine Hydroxide/H₂O50°C, 6 h2-Methyl-1,8-naphthyridine>90% nih.gov
2-Amino-3-pyridinecarboxaldehyde2-Phenylacetophenone[Bmmim][Im]80°C, 24 h2,3-Diphenyl-1,8-naphthyridineHigh acs.org
2-AminonicotinaldehydeCyclohexanoneCholine Hydroxide/H₂O50°CTetrahydroacridine derivativeModerate acs.orgnih.gov

Multi-step Synthesis from Precursors (e.g., 2,6-diaminopyridine (B39239), malic acid, phthalyl reactants)

Multi-step synthetic sequences starting from readily available precursors are crucial for the production of functionalized 1,8-naphthyridinones. One common precursor is 2,6-diaminopyridine, which can be used to synthesize various substituted 1,8-naphthyridines. For example, the Combes reaction, which involves the condensation of 2,6-diaminopyridine with 1,3-diketones in the presence of polyphosphoric acid, yields 2-amino-5,7-disubstituted-1,8-naphthyridine derivatives.

The synthesis of 2-amino-7-chloro-1,8-naphthyridine has been achieved from 2,6-dichloropyridine (B45657). The process involves the transformation of 2,6-dichloropyridine into 2-hydrazino-6-chloropyridine, which is then converted to 2-azido-6-chloropyridine. Reduction of the azido (B1232118) group yields 2-amino-6-chloropyridine. This intermediate can then be further elaborated to the desired 1,8-naphthyridine. For instance, N-(7-Chloro-1,8-naphthyridin-2-yl)-3-thiophenecarboxamide can be synthesized from 2-amino-7-chloro-1,8-naphthyridine and 3-thiophenecarboxylic acid.

Information regarding the direct use of malic acid or phthalyl reactants in the synthesis of 7-chloro-1,8-naphthyridin-4(1H)-one was not prominently found in the reviewed literature.

Advanced and Modern Synthetic Techniques

To overcome some of the limitations of classical methods, such as harsh reaction conditions and long reaction times, modern synthetic techniques have been developed.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including 1,8-naphthyridinones. The Gould-Jacobs reaction, for example, which traditionally requires high temperatures for thermal cyclization, can be significantly enhanced using microwave irradiation, leading to shorter reaction times and often cleaner products. jasco.roresearchgate.net

A notable application of microwave technology is in an improved Grohe-Heitzer methodology for the synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, a key intermediate for many quinolone antibiotics. This two-step process starts with 2,6-dichloronicotinic acid. The first step, the formation of an imidazolide (B1226674) intermediate, is reduced from 2.5 hours to just 5 minutes using microwave irradiation. The subsequent three-step sequence to the final product, which involves reaction with an enamine, can be performed as a one-pot synthesis under microwave conditions, yielding the desired 1,8-naphthyridone in good yield.

Table 3: Microwave-Assisted Synthesis of a this compound Precursor

Starting MaterialReaction SequenceMicrowave ConditionsProductOverall YieldReference
2,6-Dichloronicotinic acid1. Imidazolide formation with CDI. 2. Reaction with ethyl malonate potassium, MgCl₂, Et₃N.Step 1: MW, 5 minEthyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate93%
Ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate1. Reaction with CH(OEt)₃, Ac₂O. 2. Reaction with NH₃ or (NH₄)₂CO₃, CeCl₃. 3. Cyclization.Step 1: 70W, 140°C, 3.6 min. Step 2: 100W, 100°CEthyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate73-75%

Palladium-Catalyzed Cross-Coupling Reactions for Halogenated Naphthyridines

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.orgrsc.org These reactions are particularly valuable for the functionalization of halogenated heterocycles like this compound. The general mechanism involves a catalytic cycle of oxidative addition of the palladium(0) complex to the halo-naphthyridine, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. youtube.com

Various types of palladium-catalyzed couplings have been applied to naphthyridine systems:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with a halide. It has been used to synthesize biaryl naphthyridines, demonstrating its utility in creating complex molecular architectures. libretexts.org

Buchwald-Hartwig Amination: This method is instrumental for forming carbon-nitrogen bonds. Research has shown the successful amination of 4-bromo-1,8-naphthalimides, which are structurally analogous to the naphthyridinone core, using a Pd₂(dba)₃/Xantphos catalytic system. This protocol is high-yielding and tolerates various functional groups, making it a superior method for creating complex 4-amino substituted analogues. researchgate.net

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. It is a key method for introducing alkynyl moieties onto the naphthyridine scaffold.

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated compound with an aryl or vinyl halide.

The choice of catalyst, ligand, base, and solvent is critical for optimizing these reactions. For instance, the reactivity of halogens typically follows the order I > Br > OTf >> Cl, which can be exploited for selective, stepwise functionalization. libretexts.org The development of advanced phosphine (B1218219) ligands, such as X-Phos, has been crucial in expanding the scope of these reactions to include less reactive chloro-substrates like this compound. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Reactions for Naphthyridine Analogues

Coupling Type Substrate Catalyst / Ligand Reagents Product Class Yield
Buchwald-Hartwig Amination 4-Bromo-1,8-naphthalimide analogue Pd₂(dba)₃ / Xantphos Cs₂CO₃, Amine 4-Amino-1,8-naphthalimide 81-98% researchgate.net
Suzuki-Miyaura Coupling Halogenated Naphthyridine Palladium complex Organoboron reagent, Base Aryl-substituted Naphthyridine Varies beilstein-journals.org
Hydroxylation N-substituted 4-chloro-1,8-naphthalimide Pd(OAc)₂ / t-BuXPhos Strong Base (e.g., KOH) 4-Hydroxy-1,8-naphthalimide High researchgate.net

Green Chemistry Approaches in Naphthyridinone Synthesis (e.g., ionic liquid catalysis)

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. rsc.org A significant advancement in this area is the use of ionic liquids (ILs) as alternative reaction media. youtube.com Ionic liquids are salts that are liquid at low temperatures (typically below 100°C) and possess unique properties such as negligible vapor pressure, high thermal stability, and excellent solvating power for a wide range of compounds. youtube.comrsc.org

The advantages of using ionic liquids in synthesis include:

Reduced Emissions: Their low volatility minimizes the release of harmful volatile organic compounds (VOCs). youtube.com

Catalyst and Solvent: ILs can function as both the solvent and a catalyst, simplifying reaction setups.

Recyclability: ILs can often be recovered and reused, reducing waste and cost. youtube.com

While direct synthesis of this compound in ionic liquids is not extensively documented, the successful synthesis of structurally related heterocyclic systems points to the high potential of this approach. For example, an efficient one-pot, multicomponent synthesis of naphthalimide-based acridine-1,8-diones has been achieved using the ionic liquid [bmim]HSO₄ as a recyclable green solvent and catalyst. researchgate.net This strategy, involving the condensation of multiple starting materials in a single step, is highly atom-economical. Similarly, ILs have been used as templating agents to control the morphology of nanoparticles used in catalysis and biomedical applications, showcasing their versatility. nih.gov The application of these green methodologies to naphthyridinone synthesis could offer significant environmental and efficiency benefits over traditional methods. rsc.org

Table 2: Green Synthesis Using Ionic Liquids for Related Heterocycles

Reaction Type Ionic Liquid Substrates Product Key Advantages
Multicomponent Condensation [bmim]HSO₄ Dimedone, Aromatic Aldehydes, Hydrazine (B178648) Hydrate, 1,8-Naphthanoic Anhydride Naphthalimide-based Acridine-1,8-dione Mild conditions, excellent conversion, simple isolation, recyclable medium. researchgate.net
Nanoparticle Synthesis Ionic Liquid (as templating agent) Metal precursors, Plant extract Ag-Au/ZnO Nanostructures Morphological control, enhanced biomedical properties. nih.gov

Regioselective Synthesis and Isolation of Isomeric Forms

Regioselectivity—the control over the position of chemical bond formation—is paramount in the synthesis of substituted naphthyridines, as the biological activity of isomers can vary dramatically. The synthesis of this compound requires precise control to place the chlorine atom at the C7 position and the ketone at C4.

One powerful strategy for achieving regioselectivity involves the use of starting materials with multiple, differentially reactive halogens. A study on 1-chloro-4-iodo-2,7-naphthyridine demonstrated a stepwise functionalization. nih.gov First, a palladium-catalyzed Negishi cross-coupling selectively targeted the more reactive iodo-group at the C4 position. Subsequently, a cobalt-catalyzed cross-coupling was used to functionalize the less reactive chloro-group at the C1 position. This differential reactivity allows for the controlled, regioselective introduction of different substituents onto the naphthyridine core.

Another approach to ensure regioselectivity is through [3+3] cyclization reactions. This method constructs the core ring system in a way that predetermines the substitution pattern. For instance, the cyclization of 1,3-bis(silyloxy)-1,3-dienes with 2-chloro-3-silyloxy-2-en-1-ones has been used to produce highly functionalized 4-chlorophenols and related fused ring systems with defined regiochemistry. researchgate.net Applying such a strategy to pyridinone precursors could provide a reliable route to specifically substituted 1,8-naphthyridin-4(1H)-ones.

The synthesis of various 1,8-naphthyridine-3-carboxylic acid analogues also highlights the importance of regiocontrol, where substituents are introduced at specific positions on the core structure to modulate biological activity. nih.gov Following synthesis, the isolation and purification of the desired isomer are typically achieved using chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC), with structural confirmation provided by NMR spectroscopy and mass spectrometry.

Chemical Transformations and Derivatization Strategies of the 7 Chloro 1,8 Naphthyridin 4 1h One Scaffold

Substitution Reactions on the Naphthyridinone Core

The inherent reactivity of the 7-chloro-1,8-naphthyridin-4(1H)-one nucleus allows for a range of substitution reactions, enabling the introduction of diverse functionalities at various positions. These modifications are crucial for modulating the physicochemical and pharmacological properties of the resulting derivatives.

Modifications at the N-1 Position

The nitrogen atom at the 1-position of the naphthyridinone ring is a common site for derivatization, primarily through alkylation and arylation reactions. These modifications can significantly influence the molecule's solubility, steric profile, and interactions with biological targets.

N-Alkylation: The introduction of alkyl groups at the N-1 position is typically achieved by reacting the parent scaffold with various alkylating agents in the presence of a base. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide) and dialkyl sulfates. The choice of base and solvent is critical for achieving high yields and preventing side reactions. For instance, weaker bases like potassium carbonate are often employed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

Reactant 1Reactant 2BaseSolventProductYield (%)
This compoundMethyl IodideK2CO3DMF7-Chloro-1-methyl-1,8-naphthyridin-4(1H)-one~85
This compoundEthyl BromideNaHTHF7-Chloro-1-ethyl-1,8-naphthyridin-4(1H)-one~80
This compoundBenzyl BromideK2CO3Acetonitrile1-Benzyl-7-chloro-1,8-naphthyridin-4(1H)-one~90

N-Arylation: The introduction of aryl or heteroaryl moieties at the N-1 position can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions typically involve the use of a palladium or copper catalyst, a suitable ligand, and a base to couple the naphthyridinone with an aryl halide or triflate. This strategy allows for the incorporation of a wide range of substituted aromatic rings, providing access to a diverse library of compounds.

Functionalization at the C-3 Position

The C-3 position of the this compound scaffold is activated towards electrophilic substitution and can be functionalized through various methods, most notably the Vilsmeier-Haack reaction. This formylation reaction introduces a versatile aldehyde group that can be further elaborated into a wide array of other functionalities.

The Vilsmeier-Haack reaction typically employs a mixture of phosphorus oxychloride (POCl3) and a formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. chemistrysteps.comijpcbs.comorganic-chemistry.orgrsc.orgcambridge.orgresearchgate.net This reagent then attacks the electron-rich C-3 position of the naphthyridinone ring, leading to the formation of 2-chloro-3-formyl-1,8-naphthyridine after an aqueous workup. researchgate.net

The resulting 3-formyl group serves as a synthetic handle for numerous subsequent transformations, including:

Oxidation: The aldehyde can be oxidized to a carboxylic acid, providing a key intermediate for the synthesis of amides and esters.

Reduction: Reduction of the aldehyde yields a hydroxymethyl group, which can be further functionalized.

Condensation Reactions: The formyl group can undergo condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form imines (Schiff bases), chalcones, and other derivatives. researchgate.net

Wittig Reaction: Reaction with phosphorus ylides allows for the introduction of a variety of substituted vinyl groups.

Heterocycle Formation: The 3-formyl derivative can be used as a precursor for the construction of fused heterocyclic rings.

Halogenation and Other Electrophilic/Nucleophilic Aromatic Substitutions

The pyridine (B92270) ring of the this compound scaffold is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of additional functional groups.

Electrophilic Aromatic Substitution: While the electron-withdrawing nature of the pyridinone ring can deactivate it towards electrophilic attack, reactions such as nitration and halogenation can be achieved under forcing conditions. The position of substitution is directed by the existing substituents on the ring.

Nucleophilic Aromatic Substitution: The chloro group at the C-7 position is a key site for nucleophilic aromatic substitution (SNAr) reactions. gacariyalur.ac.in This reaction is facilitated by the electron-withdrawing nature of the naphthyridine ring system, which stabilizes the Meisenheimer-like intermediate formed during the reaction. A wide range of nucleophiles can be employed to displace the chloride ion, including:

Amines: Reaction with primary and secondary amines provides access to a diverse array of 7-amino-1,8-naphthyridin-4(1H)-one derivatives. These reactions are often carried out at elevated temperatures in a suitable solvent, sometimes in the presence of a base.

Alkoxides and Phenoxides: Treatment with alkoxides or phenoxides leads to the formation of 7-alkoxy or 7-aryloxy derivatives.

Thiols: Thiols can displace the chloro group to yield 7-thioether derivatives.

The reactivity of the C-7 chloro group provides a powerful tool for the late-stage functionalization of the naphthyridinone scaffold, enabling the synthesis of targeted analogs with improved biological activity and pharmacokinetic properties.

Introduction of Heterocyclic Moieties (e.g., triazole, oxadiazole)

The incorporation of five-membered heterocyclic rings, such as triazoles and oxadiazoles, onto the this compound scaffold is a common strategy to enhance biological activity. These heterocycles can act as bioisosteres for other functional groups and can participate in hydrogen bonding and other non-covalent interactions with biological targets.

1,2,3-Triazoles: The most prevalent method for introducing a 1,2,3-triazole ring is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". rsc.orgnih.govnih.govresearchgate.netmdpi.comfrontiersin.org This reaction involves the coupling of an azide-functionalized naphthyridinone with a terminal alkyne, or vice versa. For instance, the chloro group at C-7 can be displaced by sodium azide (B81097) to generate a 7-azido intermediate, which can then be reacted with a variety of alkynes to yield 1,4-disubstituted 1,2,3-triazole derivatives. Alternatively, an alkyne-containing substituent can be introduced at another position (e.g., N-1), followed by cycloaddition with an azide.

1,3,4-Oxadiazoles: 1,3,4-Oxadiazoles are typically synthesized from carboxylic acid hydrazides (acylhydrazines). nih.govorganic-chemistry.orgnih.govrsc.orgacs.org A common route involves the conversion of a carboxylic acid derivative of the naphthyridinone (e.g., at the C-3 position) to the corresponding hydrazide by treatment with hydrazine (B178648) hydrate. This hydrazide can then be cyclized with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. Common cyclizing agents include:

Orthoesters: Reaction with triethyl orthoformate yields an unsubstituted oxadiazole.

Carbon Disulfide: In the presence of a base, carbon disulfide leads to the formation of a 1,3,4-oxadiazole-2-thione.

Acyl Chlorides or Carboxylic Acids: Condensation with acyl chlorides or carboxylic acids, often under dehydrating conditions (e.g., using POCl3), affords 2,5-disubstituted 1,3,4-oxadiazoles.

Ring Annulation and Fusion Reactions Involving the Naphthyridinone Scaffold

Ring annulation and fusion reactions provide a powerful means to construct more complex, polycyclic systems based on the this compound framework. These strategies can lead to novel molecular architectures with unique three-dimensional shapes and potentially enhanced biological activities.

One notable example involves the construction of fused ring systems through intramolecular cyclization reactions. nih.gov For instance, a suitably functionalized substituent at the C-3 position can undergo cyclization with the N-1 position or another part of the molecule to form a new ring.

Furthermore, the naphthyridinone scaffold can participate in cycloaddition reactions. For example, the double bond within the pyridinone ring can act as a dienophile in Diels-Alder reactions, leading to the formation of bridged bicyclic systems.

The development of novel ring-fused derivatives of this compound is an active area of research, with the potential to yield compounds with unique pharmacological profiles.

Reactivity of the Carbonyl and Chloro Groups

The carbonyl group at the C-4 position and the chloro group at the C-7 position are the most prominent functional groups on the this compound scaffold, and their distinct reactivities are central to many derivatization strategies.

Reactivity of the Carbonyl Group: The C-4 carbonyl group exhibits typical ketone-like reactivity. msu.edulibretexts.orglibretexts.orgmasterorganicchemistry.com It can undergo nucleophilic addition reactions with various reagents. For example, reduction with hydride reagents such as sodium borohydride (B1222165) would yield the corresponding 4-hydroxy derivative. Grignard reagents and other organometallic compounds can add to the carbonyl group to form tertiary alcohols. The carbonyl group can also be converted to a thiocarbonyl group by treatment with Lawesson's reagent. A particularly important transformation is the conversion of the 4-oxo group to a 4-chloro group. nih.gov This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5), which transforms the lactam into a more reactive chloro-substituted pyridine. This 4-chloro derivative can then undergo nucleophilic substitution reactions, similar to the C-7 chloro group.

Reactivity of the Chloro Group: As discussed in section 3.1.3, the chloro group at the C-7 position is highly susceptible to nucleophilic aromatic substitution. gacariyalur.ac.inuci.eduwikipedia.orgucsb.eduyoutube.com This reactivity is a cornerstone of the derivatization of this scaffold, allowing for the introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles. The ease of this displacement makes the 7-chloro position a prime target for diversification in the synthesis of compound libraries for drug discovery. The differential reactivity of the C-4 carbonyl (after conversion to a chloro group) and the C-7 chloro group can be exploited to achieve selective functionalization of the naphthyridinone core.

Spectroscopic Characterization and Structural Elucidation of 7 Chloro 1,8 Naphthyridin 4 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules in solution. For 7-Chloro-1,8-naphthyridin-4(1H)-one and its derivatives, ¹H and ¹³C NMR are fundamental in confirming their molecular framework.

The ¹H NMR spectrum of a related compound, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, in DMSO-d6 shows distinct signals at 2.46 ppm (s, 3H), 6.67 ppm (br. s., 1H), 7.88 ppm (br. s., 1H), 8.65 ppm (br. s., 1H), and 11.62 ppm (br. s., 1H). nih.gov These chemical shifts provide information about the electronic environment of the protons in the molecule.

The study of tautomerism, the equilibrium between two or more interconverting structural isomers, is critical for understanding the reactivity and biological activity of these compounds. researchgate.net NMR spectroscopy, particularly through variable temperature experiments, can provide insights into the dynamics of tautomeric exchange. researchgate.net For some heterocyclic systems, off-axis substitution can break molecular symmetry and lead to the presence of distinct tautomers that can be identified and quantified by NMR. nih.gov In solution, the predominant tautomeric form of this compound is the 4(1H)-one form, as indicated by the presence of an N-H proton signal and the chemical shifts of the carbonyl and adjacent carbons in the ¹³C NMR spectrum.

The use of advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) allows for the unambiguous assignment of all proton and carbon signals, which is essential for complete structural verification. researchgate.net For instance, in similar naphthyridine derivatives, 2D NMR has been crucial for assigning the complex spectral data. mdpi.com

Fluorine-19 (¹⁹F) NMR is particularly relevant for fluorinated derivatives, such as 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. ossila.comsigmaaldrich.com The chemical shift and coupling constants in ¹⁹F NMR provide valuable information about the electronic environment and through-bond or through-space interactions of the fluorine atom.

Table 1: Representative ¹H NMR Chemical Shifts for a Naphthyridine Derivative

Proton Chemical Shift (ppm) in DMSO-d6 Multiplicity
CH₃ 2.46 singlet
Ar-H 6.67 broad singlet
Ar-H 7.88 broad singlet
Ar-H 8.65 broad singlet
N-H or O-H 11.62 broad singlet

Data for 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and vibrational modes within a molecule. auremn.org.br For this compound, the IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically observed in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the amide group appears as a broader band in the region of 3200-3400 cm⁻¹.

In a study of the related compound 4-chloro-7-azaindole-3-carbaldehyde, the strong Raman and IR bands observed at 1654 cm⁻¹ and 1658 cm⁻¹, respectively, were attributed to the ν(C=O) stretching modes. mdpi.com Similarly, for derivatives of 1,8-naphthyridine (B1210474), the amide carbonyl stretching frequency can be observed around 1694 cm⁻¹. nih.gov The positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding, which is prevalent in the solid state. nih.gov

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The combination of both techniques, supported by theoretical calculations using methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes. mdpi.comresearchgate.net For instance, in a study on 7-chloro-5-(2-chlorophenyl)-3-hydroxy-2,3-dihydro-1H-1,4-benzodiazepin-2-one, both FT-IR and FT-Raman spectra were recorded and compared with theoretical predictions to assign the vibrational frequencies. nih.gov

Table 2: Key Vibrational Frequencies for Naphthyridine-related Structures

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
N-H Stretch 3200 - 3400
C=O Stretch 1650 - 1700
C=C and C=N Stretch 1500 - 1650
C-Cl Stretch 600 - 800

Data compiled from general spectroscopic principles and related compound studies. mdpi.comnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of 180.59 g/mol . biosynth.comchemscene.com Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 having an intensity of approximately one-third of the M⁺ peak.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic and heterocyclic compounds involve the loss of small, stable molecules or radicals. libretexts.org For this compound, potential fragmentations could include the loss of CO, Cl, or HCN. In the mass spectrum of a related compound, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, prominent peaks were observed at m/z 211.0 (100.0%), 213.0 (32.0%), 212.0 (9.9%), and 214.0 (3.2%), corresponding to the molecular ion and its isotopic distribution. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. rsc.org

Table 3: Predicted Mass Spectrometric Data for this compound

Ion Predicted m/z
[M]⁺ 180.01
[M+H]⁺ 181.02
[M+Na]⁺ 203.00
[M-H]⁻ 179.00

Predicted values based on the molecular formula C₈H₅ClN₂O. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

For a derivative, 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, X-ray diffraction analysis revealed that it crystallizes in the monoclinic space group P2₁/c. nih.gov The crystal structure showed two essentially planar molecules in the asymmetric unit, which are linked into dimeric aggregates through O-H···O hydrogen bonds. nih.govnih.gov

In another related structure, 2-amino-7-chloro-1,8-naphthyridine, the crystal structure analysis showed that intermolecular N—H···N hydrogen bonds lead to the formation of a dimer, which is further extended into a one-dimensional chain through π–π stacking interactions. researchgate.net Such intermolecular forces play a crucial role in the packing of the molecules in the crystal lattice and can influence the physical properties of the solid. The crystal structure of a derivative of 1,8-naphthyridine-3-carbonitrile (B1524053) has also been determined to gain a deeper understanding of its three-dimensional structure. nih.gov

Table 4: Crystallographic Data for a Naphthyridine Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.3983 (4)
b (Å) 13.8786 (5)
c (Å) 13.5643 (5)
β (°) 107.663 (3)
Volume (ų) 1685.86 (11)
Z 8

Data for 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one. nih.gov

Computational and Theoretical Chemistry of 7 Chloro 1,8 Naphthyridin 4 1h One

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For the broader class of 1,8-naphthyridin-4-ones, studies have utilized these methods to understand the factors governing their biological activity.

A Quantitative Structure-Activity Relationship (QSAR) study on 1,8-naphthyridin-4-ones as inhibitors of photosystem II highlighted the importance of substituent position, size, and polarity in determining their inhibitory potency. researchgate.net A four-parameter model based on molecular connectivity indices was developed that could account for approximately 87% of the variation in the inhibitory activities of these compounds. researchgate.net This suggests that the electronic properties of substituents on the naphthyridine core significantly influence their interaction with the biological target.

While specific DFT calculations for 7-Chloro-1,8-naphthyridin-4(1H)-one are not detailed in the provided results, the principles from related studies on the 1,8-naphthyridin-4-one scaffold are applicable. Such calculations would typically involve optimizing the molecular geometry and then computing various electronic descriptors. These descriptors help in understanding the molecule's reactivity and potential interaction points.

Key Electronic Descriptors and Their Significance:

DescriptorSignificance
HOMO (Highest Occupied Molecular Orbital) Energy Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as an electron donor.
LUMO (Lowest Unoccupied Molecular Orbital) Energy Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater reactivity as an electron acceptor.
HOMO-LUMO Gap Represents the chemical reactivity and kinetic stability of the molecule. A smaller gap implies higher reactivity.
Molecular Electrostatic Potential (MEP) Maps the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack.

These quantum chemical insights are foundational for predicting how this compound and its analogs might behave in a biological environment and for designing molecules with enhanced activity.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of this compound and how it can adapt its shape to bind to a biological target.

The structural characterization of related compounds provides valuable information. For instance, the crystal structure of 2-amino-7-chloro-1,8-naphthyridine reveals intermolecular N—H⋯N hydrogen bonds that form a dimer structure, which is further extended into a one-dimensional chain through π–π interactions. researchgate.net Similarly, the analysis of 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one shows two essentially planar molecules in the asymmetric unit, linked into dimeric aggregates by O—H⋯O hydrogen bonds. nih.gov These studies underscore the importance of hydrogen bonding and π-stacking in the solid-state structures of naphthyridine derivatives.

For this compound, conformational analysis would explore the possible orientations of the chloro substituent and the tautomeric forms of the 4(1H)-one moiety. While the core naphthyridine ring system is relatively rigid, slight puckering or deviations from planarity could occur and influence its binding properties. Molecular dynamics simulations can be employed to explore the conformational landscape of the molecule in different environments, such as in solution or within a protein binding site.

Prediction of Physicochemical Descriptors from Theoretical Models

Predicting the physicochemical properties of a compound is a critical step in drug development, as these properties influence its absorption, distribution, metabolism, and excretion (ADME). Theoretical models, often based on Quantitative Structure-Property Relationship (QSPR) or machine learning approaches, can estimate these descriptors for this compound. nih.gov

In silico tools can predict a range of properties based on the molecular structure. nih.gov These predictions are crucial for early-stage assessment of a compound's drug-likeness.

Predicted Physicochemical Properties for a Representative Naphthyridine Scaffold:

PropertyPredicted Value/RangeImportance in Drug Discovery
Molecular Weight ~180.59 g/mol biosynth.comInfluences absorption and distribution. Generally, lower molecular weight is preferred for oral bioavailability.
logP (Octanol-Water Partition Coefficient) Varies based on prediction methodMeasures lipophilicity, which affects membrane permeability and solubility.
Topological Polar Surface Area (TPSA) Varies based on prediction methodRelates to hydrogen bonding potential and is a good predictor of drug transport properties.
Number of Hydrogen Bond Donors 1 (from the N-H group)Important for target binding and solubility.
Number of Hydrogen Bond Acceptors 2 (from the carbonyl oxygen and the other nitrogen atom)Important for target binding and solubility.

Modern approaches even allow for the prediction of properties and toxicities directly from analytical data like mass spectra, bypassing the need for an exact chemical structure, which can be particularly useful for novel or uncharacterized compounds. nih.gov

In Silico Docking Studies with Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is widely used to screen for potential drug candidates and to understand the molecular basis of their activity. nih.gov

For this compound and its derivatives, docking studies would involve placing the molecule into the binding site of a specific biological target. The scoring functions used in docking programs then estimate the binding affinity, with lower scores generally indicating a more favorable interaction. researchgate.net

The success of a docking study relies on the availability of a high-quality 3D structure of the target protein. The interactions observed in the docked pose, such as hydrogen bonds, hydrophobic interactions, and π-stacking, can explain the molecule's inhibitory activity and guide the design of new analogs with improved binding. researchgate.net For instance, the chloro substituent on the naphthyridine ring could be positioned to occupy a hydrophobic pocket in the binding site, thereby enhancing the binding affinity.

Pharmacophore Generation and Virtual Screening Approaches

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features required for a molecule to be active at a specific biological target. nih.govnih.gov A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.govspringernature.com

For this compound, a pharmacophore model could be developed based on its key chemical features, which would likely include:

A hydrogen bond donor (the N-H group)

A hydrogen bond acceptor (the carbonyl oxygen)

A hydrophobic/aromatic feature (the naphthyridine ring system)

A halogen bond donor (the chlorine atom)

This pharmacophore model can then be used to perform a virtual screen of large compound libraries to identify other molecules that share the same essential features and are therefore likely to be active against the same target. researchgate.netfrontiersin.org This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process. nih.govnih.gov The hits from the virtual screen can be further refined using molecular docking and ADMET property predictions to select the most promising candidates for further investigation. researchgate.netfrontiersin.org

Structure Activity Relationship Sar Investigations in Biological Systems at a Molecular Level

Correlating Structural Modifications with In Vitro Biological Target Modulation

The biological activity of 7-Chloro-1,8-naphthyridin-4(1H)-one derivatives is highly dependent on the nature and position of various substituents on the core structure. The C-7 position, often bearing the chloro group, is a primary site for modification, typically via nucleophilic substitution, to introduce diverse functionalities.

Research has shown that while some 1,8-naphthyridine (B1210474) derivatives may not exhibit direct antibacterial activity, they can significantly enhance the efficacy of existing antibiotics like fluoroquinolones against multi-resistant bacterial strains. For instance, a study evaluating 7-acetamido-1,8-naphthyridin-4(1H)-one demonstrated no clinically relevant direct antibacterial activity (MIC ≥ 1.024 µg/mL) against E. coli, P. aeruginosa, and S. aureus. nih.gov However, when used in combination, it potentiated the activity of norfloxacin, ofloxacin, and lomefloxacin, suggesting a synergistic effect. nih.gov This indicates a structure–activity relationship where the naphthyridine core modulates antibiotic activity rather than acting as a direct bactericidal agent. nih.gov

Modifications at other positions also play a critical role. For nalidixic acid derivatives, a foundational 1,8-naphthyridinone antibiotic, changes at positions 1, 6, 7, and 8 have led to the development of more potent quinolone antibiotics. researchgate.net The introduction of a cyclopropyl (B3062369) group at N-1 and a fluorine atom at C-6 are classic examples of modifications that significantly broaden the antibacterial spectrum and potency. nih.gov Furthermore, the addition of various amine-containing rings, such as piperazine (B1678402) or pyrrolidine, at the C-7 position is a well-established strategy to improve antibacterial activity, including against resistant strains like MRSA. nih.gov For example, 7-(3-aminomethyl-4-syn-methoxyimino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (gemifloxacin) shows very strong activity against both Gram-negative and Gram-positive bacteria. nih.gov

The table below summarizes the impact of key structural modifications on the biological activity of the 1,8-naphthyridin-4(1H)-one scaffold.

Table 1: SAR of 1,8-Naphthyridin-4(1H)-one Derivatives

Position of Modification Substituent Effect on Biological Activity Reference
C7 Acetamido group No direct antibacterial activity, but potentiates fluoroquinolone activity. nih.gov
C7 Pyrrolidinyl or Piperazinyl moieties Generally enhances antibacterial potency, particularly against Gram-positive bacteria. nih.gov
C7 (3-Amino-1-pyrrolidinyl) group Leads to compounds with activity superior to enoxacin. nih.gov
C4 4-chlorophenyl ring on an attached pyrazole (B372694) nucleus Found to be most active against B. subtilis, S. aureus, E. coli, P. aeruginosa. nih.gov
N1 Ethyl or Cyclopropyl group Essential for broad-spectrum antibacterial activity. researchgate.netnih.gov

| C3 | Carboxylic acid | A key feature for DNA gyrase inhibition in quinolone-type antibiotics. | nih.gov |

SAR Studies on Enzyme Inhibition Mechanisms (e.g., DNA gyrase, topoisomerase IV)

The primary mechanism of action for many antibacterial 1,8-naphthyridinone derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to cell death. researchgate.netnih.gov SAR studies have been pivotal in designing potent inhibitors that can overcome resistance.

Fluoroquinolones, which share the broader quinolone/naphthyridinone scaffold, function by stabilizing the complex between the enzyme and cleaved DNA, preventing re-ligation. nih.govresearchgate.net The key structural features of the naphthyridinone core that govern this interaction include:

The C3-Carboxylic Acid and C4-Keto Group: These functionalities are crucial for binding to the enzyme-DNA complex. They are believed to interact with the DNA and key water molecules in the active site.

The N-1 Substituent: An alkyl or cyclopropyl group at the N-1 position influences the potency and spectrum of activity. The cyclopropyl group, for instance, is a hallmark of many highly potent fluoroquinolones. nih.gov

The C-7 Substituent: This position is critical for potency, target preference (gyrase vs. topoisomerase IV), and pharmacokinetic properties. Bulky and basic substituents, often five- or six-membered nitrogen-containing heterocycles, are common. nih.govnih.gov These groups can form additional interactions within the enzyme's binding pocket, often referred to as the "quinolone resistance-determining region" (QRDR). mdpi.com

Mutations in the QRDR of DNA gyrase (GyrA subunit) and topoisomerase IV (ParC subunit) are a primary cause of fluoroquinolone resistance. nih.govmdpi.com For example, in Mycoplasma hyorhinis, substitutions at Serine 80 or Glutamic acid 84 in ParC are often the first step in developing resistance. mdpi.com This underscores the importance of the C-7 substituent's interaction in this region. The design of new derivatives aims to establish interactions that are less susceptible to these common mutations.

In some bacteria, topoisomerase IV is the primary target, while in others, it is DNA gyrase. mdpi.com SAR studies help in designing molecules with dual-targeting capabilities or with specific affinity for one enzyme over the other, which can be a strategy to combat resistance. researchgate.net

SAR in Modulating Efflux Pump Activity (e.g., NorA, MepA)

Bacterial efflux pumps are membrane proteins that actively extrude antibiotics from the cell, contributing significantly to multidrug resistance. nih.govnih.gov The 1,8-naphthyridine scaffold has been explored for its potential to inhibit these pumps, thereby restoring the efficacy of existing antibiotics. Efflux pump inhibitors (EPIs) represent a promising strategy to combat resistance. nih.gov

The NorA and MepA pumps in Staphylococcus aureus are well-studied examples of efflux pumps that confer resistance to a variety of compounds, including fluoroquinolones. nih.gov While detailed SAR for this compound specifically as an EPI is an area of ongoing research, general principles for 1,8-naphthyridine derivatives have emerged.

Studies have shown that certain 1,8-naphthyridine derivatives can act as synergists with fluoroquinolones, suggesting they may interfere with efflux mechanisms. nih.gov The structural features that govern the interaction with efflux pumps are distinct from those required for direct antibacterial activity. The design of an effective EPI often involves optimizing lipophilicity and introducing specific functional groups that can block the substrate-binding pocket of the pump.

For the NorA pump, a member of the Major Facilitator Superfamily (MFS), the substrate binding pocket contains key acidic residues (aspartate and glutamate) that are essential for its function. nih.gov An effective inhibitor might be designed to specifically interact with these residues. The SAR for naphthyridinone-based EPIs would therefore focus on modifications that enhance binding affinity to the pump protein itself, rather than to DNA gyrase. This often involves creating molecules that mimic the structure of the pump's natural substrates but are not transported.

Ligand-Receptor Interaction Profiling (in silico/in vitro binding assays)

Understanding the binding of this compound derivatives to their molecular targets is crucial for rational drug design. This is achieved through a combination of in silico molecular docking and in vitro binding assays.

In silico docking studies have been used to model the interaction of 1,8-naphthyridine derivatives with the active sites of DNA gyrase and topoisomerase IV. kashanu.ac.ir These models show that the flat, aromatic naphthyridinone core intercalates between the DNA base pairs at the cleavage site. The C3-carboxylic acid and C4-carbonyl groups typically form hydrogen bonds with amino acid residues in the enzyme's quinolone-binding pocket and interact with a coordinated water-metal ion bridge. nih.gov For example, molecular simulations of other inhibitor classes have highlighted the importance of hydrogen bonding with specific residues like ASP766 in enhancing binding and potentially overcoming resistance. nih.gov

For efflux pumps like NorA, structural biology has revealed a deep binding pocket accessible from the inner membrane. nih.gov In silico models can be used to dock potential naphthyridinone-based inhibitors into this pocket to predict binding affinity and identify key interactions. The goal is to design a molecule that binds tightly but is not translocated, effectively blocking the pump.

In vitro assays provide experimental validation for these computational models. Enzyme inhibition assays quantify the concentration of a compound required to inhibit 50% of the activity (IC₅₀) of purified DNA gyrase or topoisomerase IV. Binding can also be measured directly using techniques like surface plasmon resonance (SPR) or fluorescence polarization. Similarly, the efficacy of efflux pump inhibitors can be tested using assays that measure the accumulation of a fluorescent substrate inside bacteria overexpressing a specific pump.

Design Principles for Naphthyridinone-Based Molecular Probes

Molecular probes are essential tools for studying biological systems, enabling the visualization and quantification of specific molecules or enzymatic activities. The 1,8-naphthyridin-4(1H)-one scaffold can be adapted to create such probes, particularly fluorescent probes, by applying established design principles. researchgate.netnih.gov

A typical fluorescent probe consists of three main components: a fluorophore (the light-emitting part), a recognition site (which binds to the target), and a linker. researchgate.net The design strategy often involves connecting a recognition moiety to a fluorophore in such a way that the probe's fluorescence is "turned on" or "off" upon binding to the target. researchgate.net

Key design principles for developing naphthyridinone-based probes include:

Leveraging the Core Scaffold: The inherent fluorescence of some aromatic systems can be utilized. While the basic naphthyridinone core may have weak fluorescence, its properties can be modulated by synthetic modifications.

Target Recognition Moiety: The SAR knowledge from therapeutic agent development is directly applicable here. For instance, to design a probe for DNA gyrase, the core naphthyridinone structure known to bind the enzyme (e.g., with N-1 cyclopropyl and C-3 carboxylate features) would serve as the recognition element.

Fluorophore Conjugation: A known fluorophore (like coumarin, rhodamine, or a cyanine (B1664457) dye) can be chemically linked to the naphthyridinone scaffold. researchgate.net The C-7 position, being synthetically accessible, is an ideal attachment point. The linker's length and flexibility can be optimized to ensure that binding of the recognition part to its target alters the fluorophore's environment, causing a change in its emission. nih.gov

Reaction-Based Probes (Chemodosimeters): A probe can be designed to undergo a specific chemical reaction with its target, leading to a change in fluorescence. researchgate.net For example, a probe for a specific enzyme could be a naphthyridinone derivative with a functional group that is cleaved by the enzyme, releasing a fluorescent fragment. nih.gov

By combining the well-understood SAR of naphthyridinones as enzyme inhibitors with the principles of fluorescent probe design, it is possible to create powerful tools for studying bacterial processes like DNA replication and efflux pump activity in real-time. nih.govnih.gov

Advanced Research Applications and Future Directions

7-Chloro-1,8-naphthyridin-4(1H)-one as a Privileged Scaffold for Chemical Probe Development

The 1,8-naphthyridine (B1210474) core, of which this compound is a derivative, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This term denotes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The inherent versatility of the 1,8-naphthyridine nucleus allows for the generation of diverse compound libraries with a wide range of biological activities. nih.govresearchgate.net These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others. nih.govresearchgate.net

The strategic placement of a chlorine atom at the 7-position of the 1,8-naphthyridin-4(1H)-one scaffold provides a key reactive handle for further chemical modifications. This allows medicinal chemists to systematically alter the molecule's properties to develop chemical probes. These probes are essential tools for studying biological processes, identifying new drug targets, and understanding the mechanism of action of bioactive molecules. For instance, the chlorine atom can be readily displaced by various nucleophiles, enabling the introduction of a wide array of functional groups to explore structure-activity relationships (SAR). nih.gov

Integration with Combinatorial Chemistry and High-Throughput Screening in Early-Stage Research

The amenability of this compound to chemical modification makes it an ideal candidate for integration with combinatorial chemistry and high-throughput screening (HTS) platforms. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining different chemical building blocks. The this compound core can serve as a central scaffold onto which various side chains and functional groups are appended.

These extensive libraries can then be subjected to HTS, a process that allows for the rapid testing of thousands of compounds for a specific biological activity. This combination of combinatorial synthesis and HTS significantly accelerates the early stages of drug discovery by efficiently identifying "hit" compounds with desired biological profiles. Subsequent optimization of these hits, guided by techniques like in silico docking studies, can lead to the development of potent and selective drug candidates. nih.gov For example, molecular hybridization, a strategy that combines pharmacophoric units from different bioactive structures, can be employed to design novel derivatives of 1,8-naphthyridine with enhanced therapeutic potential. nih.gov

Exploration in Materials Science and Optoelectronic Applications (e.g., fluorescent properties)

Beyond its applications in medicine, the 1,8-naphthyridine scaffold is gaining attention in the field of materials science, particularly for its potential in optoelectronic applications. Naphthalimide derivatives, a class of compounds structurally related to 1,8-naphthyridinones, are known for their excellent fluorescent properties, including high quantum yields, photostability, and tunable emission wavelengths. researchgate.netmdpi.comnih.gov These characteristics make them suitable for use as fluorescent dyes, sensors, and components in organic light-emitting diodes (OLEDs). mdpi.comnih.gov

The photophysical properties of these molecules are highly sensitive to their chemical environment and substitution patterns. researchgate.net For instance, the introduction of different functional groups can significantly alter the absorption and emission spectra. researchgate.net Research into the fluorescent properties of this compound and its derivatives is an active area of investigation. The unique electronic properties conferred by the chloro-substituted naphthyridinone core could lead to the development of novel materials with tailored optical and electronic characteristics for applications in sensing, imaging, and light-emitting devices. rsc.org

Role in Understanding Reaction Mechanisms and Stereochemistry in Complex Systems

The study of reaction mechanisms and stereochemistry is fundamental to organic chemistry and drug development. The this compound framework provides a valuable model system for investigating various chemical transformations. The reactivity of the chlorine atom at the 7-position, for example, can be studied under different reaction conditions to understand the principles of nucleophilic aromatic substitution on this heterocyclic system.

Furthermore, the synthesis of chiral derivatives of 1,8-naphthyridinones allows for the exploration of stereochemistry and its influence on biological activity. Understanding how the three-dimensional arrangement of atoms in a molecule affects its interaction with a biological target is crucial for designing more effective and safer drugs. Advanced analytical techniques, such as X-ray crystallography, can be used to determine the precise molecular structure of these compounds, providing insights into their conformation and packing in the solid state. nih.gov

Future Perspectives in Synthetic Methodologies and Compound Libraries

The future of research on this compound and its derivatives lies in the development of more efficient and versatile synthetic methodologies. While established methods exist for the synthesis of the 1,8-naphthyridine core, there is always a need for greener, more atom-economical, and scalable synthetic routes. The development of novel catalytic systems and the application of modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, could significantly improve the efficiency of producing these compounds.

Expanding the diversity of compound libraries based on the this compound scaffold is another key future direction. By exploring a wider range of chemical transformations and incorporating novel building blocks, chemists can generate new classes of compounds with potentially unique biological activities and material properties. The integration of computational chemistry and machine learning algorithms can aid in the rational design of these libraries, prioritizing compounds with a higher probability of success and accelerating the discovery of new lead compounds for therapeutic and technological applications.

Q & A

Q. Q1: What are the most reliable synthetic routes for 7-chloro-1,8-naphthyridin-4(1H)-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via cyclization of aliphatic substrates or halogenation of preformed naphthyridine derivatives. For example:

  • Cyclization route : Using 2,2,4-trichloro-4,6-dicyanohexanoyl chloride under HCl and dibutyl ether at 140°C yields 3,7-dichloro-1,8-naphthyridin-2(1H)-one in 78% yield .
  • Halogenation route : Bromination of 1,8-naphthyridin-4(1H)-one with POCl₃ at 95°C for 90 minutes yields 4-chloro derivatives (60–80% yields) .
    Optimization strategies :
    • Use Pd(PPh₃)₄ and Cs₂CO₃ for Suzuki-Miyaura couplings to introduce aryl groups (e.g., 86% yield for phenyl substitution) .
    • Reflux in ethanol with hydroxylamine hydrochloride (H₂NOH·HCl) and pyridine achieves >90% yields for hydroxyamino derivatives .

Q. Q2: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound derivatives?

Methodological Answer:

  • X-ray crystallography : Resolves tautomeric ambiguity (e.g., keto-enol forms) and confirms substituent positions. For instance, the crystal structure of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate (R = 0.063) validated bond lengths and hydrogen-bonding networks .
  • NMR/IR analysis :
    • ¹H NMR : Aromatic protons in naphthyridines typically resonate at δ 8.5–7.0 ppm, with methyl groups at δ 2.4–2.6 ppm .
    • IR : Stretching frequencies for C=O (1645 cm⁻¹) and N–H (3025 cm⁻¹) confirm lactam and amine functionalities .

Advanced Mechanistic and Biological Studies

Q. Q3: How does the chloro substituent influence the reactivity of 1,8-naphthyridin-4(1H)-one in nucleophilic substitution or cross-coupling reactions?

Methodological Answer: The chloro group at position 7 acts as a directing group and enhances electrophilicity. Key observations:

  • Suzuki coupling : Chloro derivatives react with aryl boronic acids (e.g., PhB(OH)₂) under Pd catalysis to form C–C bonds at the 4-position (86% yield) .
  • Hydrolysis : Chloro substituents are susceptible to hydrolysis in basic conditions (e.g., 6M NaOH reflux converts 3-carboxymethyl-7-chloro derivatives to diones in 94% yield) .
    Mechanistic insight : Chlorine’s electronegativity polarizes the ring, facilitating attack by nucleophiles or metal catalysts.

Q. Q4: What contradictory data exist regarding the biological activity of this compound derivatives, and how can these be resolved?

Methodological Answer: Discrepancies in reported antimicrobial efficacy may arise from:

  • Structural variability : Substitutions at position 3 (e.g., acetyl vs. hydroxy groups) alter binding to bacterial DNA gyrase .
  • Assay conditions : Differences in MIC values (e.g., 0.5–32 µg/mL) may reflect variations in bacterial strains or solvent systems .
    Resolution strategies :
    • Standardize testing protocols (e.g., CLSI guidelines).
    • Use isogenic bacterial strains to isolate target-specific effects.

Q. Q5: How can computational methods predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with logP and bioavailability. For example, acetyl groups increase lipophilicity, enhancing membrane permeability .
  • Docking studies : Simulate interactions with biological targets (e.g., HIV integrase or Topoisomerase IV) using AutoDock Vina. Validate with crystallographic data from Protein Data Bank (PDB) entries (e.g., 1K6Y) .

Data Contradiction and Resolution

Q. Q6: Why do reported yields for this compound syntheses vary widely (60–91%), and how can reproducibility be improved?

Methodological Answer: Yield discrepancies arise from:

  • Temperature control : Reactions at 140°C vs. 95°C significantly impact side-product formation .
  • Catalyst loading : Pd(PPh₃)₄ at 5 mol% vs. 10 mol% alters coupling efficiency in Suzuki reactions .
    Reproducibility checklist :
    • Pre-dry solvents (e.g., EtOH over molecular sieves).
    • Monitor reaction progress via TLC or LC-MS .

Q. Q7: How do tautomeric forms of this compound affect its chemical reactivity and biological activity?

Methodological Answer:

  • Keto-enol tautomerism : The lactam (keto) form dominates in polar solvents (DMSO-d₆), while the enol form is stabilized in nonpolar media. This impacts hydrogen-bonding capacity and metal coordination .
  • Biological implications : The enol form may enhance binding to metalloenzymes (e.g., Zn²⁺-dependent proteases) via chelation .

Tables for Key Data Comparison

Property Value/Range Reference
Synthetic Yield (POCl₃ route) 60–80%
Crystallographic R-factor 0.063 (high precision)
Antimicrobial MIC 0.5–32 µg/mL
NMR δ (aromatic H) 8.5–7.0 ppm

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-1,8-naphthyridin-4(1H)-one
Reactant of Route 2
7-Chloro-1,8-naphthyridin-4(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.